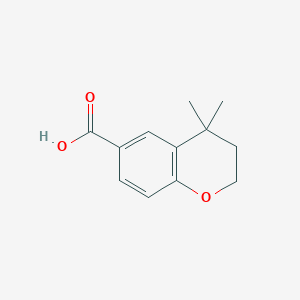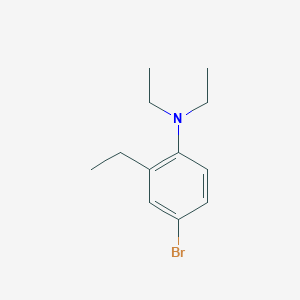
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE
概要
説明
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with a 4-methoxybenzyloxy group and an amine group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated pyrazine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
化学反応の分析
Types of Reactions
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
科学的研究の応用
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another pyrazine derivative with significant biological activities.
Uniqueness
5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyloxy group and amine functionality make it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3,(H2,13,14) |
InChIキー |
ARZFVAXESBGVLU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=NC=C(N=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate](/img/structure/B8693918.png)
![2-Chlorofuro[3,2-d]pyrimidin-4-amine](/img/structure/B8693922.png)

![1-Oxa-4-azaspiro[4.5]decane-4-ethanol](/img/structure/B8693927.png)
![Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8693933.png)






